molecular formula C29H33FN8O B1679870 Purfalcamine

Purfalcamine

Cat. No.: B1679870
M. Wt: 528.6 g/mol
InChI Key: KRCOMOOXOZSNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purfalcamine is a 2,6,9-trisubstituted purine compound known for its inhibitory effects on Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK-1). This compound has garnered attention due to its potential antimalarial activity, causing developmental arrest of malaria parasites at the schizont stage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired substitutions occur efficiently .

Industrial Production Methods: Industrial production of Purfalcamine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Purfalcamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Purfalcamine has a wide range of scientific research applications, including:

Mechanism of Action

Purfalcamine exerts its effects by inhibiting PfCDPK-1, a key enzyme involved in the invasion of host erythrocytes by Plasmodium falciparum. The inhibition of PfCDPK-1 prevents the release of micronemes, which are essential for the parasite’s invasion process. This leads to the accumulation of parasites in the late schizogony stage, blocking merozoite egress and subsequent invasion of red blood cells .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[[2-[(4-aminocyclohexyl)amino]-9-(3-fluorophenyl)purin-6-yl]amino]phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN8O/c30-20-5-4-6-24(17-20)38-18-32-25-26(35-29(36-27(25)38)34-23-13-9-21(31)10-14-23)33-22-11-7-19(8-12-22)28(39)37-15-2-1-3-16-37/h4-8,11-12,17-18,21,23H,1-3,9-10,13-16,31H2,(H2,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCOMOOXOZSNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=C4C(=NC(=N3)NC5CCC(CC5)N)N(C=N4)C6=CC(=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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